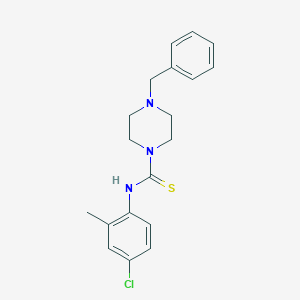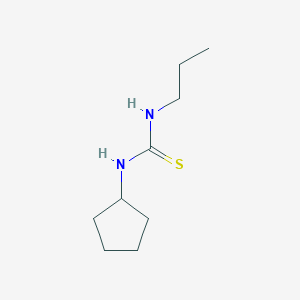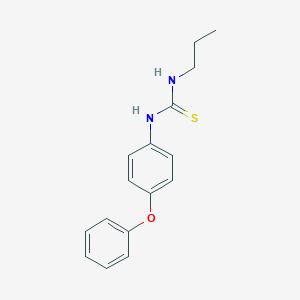
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCT belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to exert its effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been found to modulate the levels of certain neurotransmitters, which may contribute to its potential use in the treatment of mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide. One potential area of research is the development of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide and its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-chloro-2-methylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with piperazine to yield 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have potential use in the treatment of depression, anxiety, and other mental health disorders.
Eigenschaften
Produktname |
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide |
|---|---|
Molekularformel |
C19H22ClN3S |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
4-benzyl-N-(4-chloro-2-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22ClN3S/c1-15-13-17(20)7-8-18(15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChI-Schlüssel |
FRRWUUVFTQGBDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)


![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)